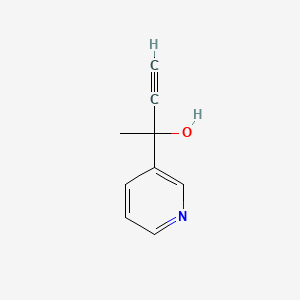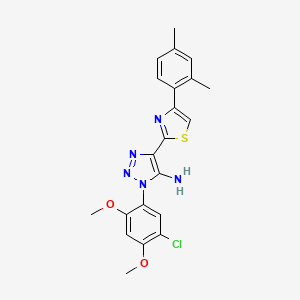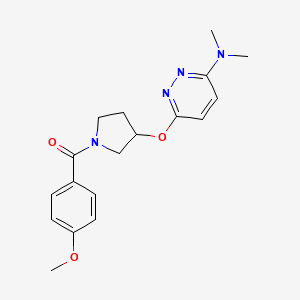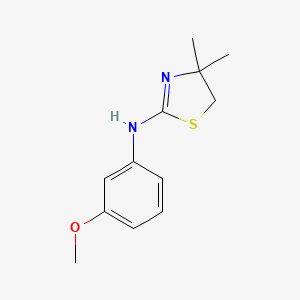![molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9](/img/structure/B2367707.png)
ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a chemical compound that is widely used in scientific research. It is a member of the acrylate family and has a molecular formula of C13H17N3O2S. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Adhesives and Polymer Materials
Cyanoacrylate derivatives, including our compound of interest, have substantial industrial importance as monomers in adhesive production. These compounds form strong bonds upon polymerization, making them ideal for applications such as tissue adhesives in cardiovascular and pulmonary surgeries . Their ability to create durable bonds has led to their widespread use in medical settings.
Heterocycle Synthesis
Researchers have identified cyanoacrylates as promising intermediates for heterocycle synthesis. By incorporating our compound into synthetic pathways, scientists can access diverse heterocyclic structures. These compounds serve as building blocks for pharmaceuticals, agrochemicals, and other bioactive molecules .
Bioreduction Reactions
Cyanoacrylates act as nitrile-activated precursors in bioreduction reactions. These reactions involve the conversion of nitrile groups to amines, which are essential in drug discovery and chemical biology. Our compound’s reactivity in such transformations makes it valuable for designing new molecules with biological activity .
UV-Vis Absorption Properties
One of the most intriguing features of cyanoacrylates lies in their UV-Vis absorption properties. Our compound absorbs light in this region, making it useful for applications like dye-sensitized photovoltaic materials. Researchers have employed cyanoacrylates to synthesize materials for solar cells and sensors, capitalizing on their absorption capabilities .
Ligands for Metal Sensing
The crystal structure of our compound provides insights into its molecular arrangement. Understanding the link between crystal structures and properties is crucial. In the case of our compound, it serves as a ligand for metal sensing. By coordinating with metal ions, it can be used in analytical chemistry and environmental monitoring .
Fabric Design
Mixing our compound with hydrophobic silica nanoparticles allows for the design of cotton fabrics with enhanced properties. These modified fabrics find applications in medical textiles, where durability and functionality are essential .
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXCUMMLHPRTFY-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)
![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)


![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

